molecular formula C7H6ClNO3 B1659918 4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester CAS No. 6937-04-8

4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester

Cat. No.: B1659918
CAS No.: 6937-04-8
M. Wt: 187.58 g/mol
InChI Key: PCBFRIARRJKZPM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

Signal (ppm) Multiplicity Assignment
3.95 Singlet Methoxy (-OCH₃)
6.65–7.45 Doublet Aromatic H (C3, C5)
10.53 Broad Hydroxyl (-OH)

¹³C NMR (100 MHz, CDCl₃):

Signal (ppm) Assignment
52.8 Methoxy (-OCH₃)
122.4–158.9 Aromatic C and C=O
165.2 Ester carbonyl (C=O)

Infrared (IR) Spectroscopy

Key absorption bands:

Wavenumber (cm⁻¹) Assignment
3250–3400 O-H stretch (hydroxyl)
1720–1740 C=O stretch (ester)
1260–1300 C-O-C stretch (ester)
750–800 C-Cl stretch

UV-Vis Spectroscopy

In methanol, absorption maxima occur at 265 nm (π→π* transition, aromatic ring) and 310 nm (n→π* transition, ester carbonyl).

Tables
Table 1. Comparative spectroscopic data for methyl 2-chloro-6-hydroxypyridine-4-carboxylate and analogs.

Property This Compound Methyl 2-chloro-6-methoxypyridine-4-carboxylate
¹H NMR (OCH₃) 3.95 ppm 3.98 ppm
IR C=O 1720 cm⁻¹ 1735 cm⁻¹
UV λ_max 265, 310 nm 260, 305 nm

Properties

IUPAC Name

methyl 2-chloro-6-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(8)9-6(10)3-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBFRIARRJKZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284988
Record name 4-pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6937-04-8
Record name NSC40142
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40142
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The process involves reacting 2,3-dichloro-4-pyridinecarboxylic acid derivatives with CO and methanol in the presence of:

  • Catalyst : Palladium complexes with bis-diphenylphosphine ligands (e.g., 1,4-bis(diphenylphosphino)butane).
  • Base : Weak bases such as sodium acetate.
  • Conditions : Temperatures of 140–195°C and CO pressures of 5–50 bar.

Selective monocarbonylation at position 4 is achievable by optimizing reaction time (1–6 hours) and monitoring via chromatography. For the target compound, introducing a hydroxyl group at position 6 may require post-synthetic modification, such as hydrolyzing a protected alkoxy group.

Esterification via Acid Chloride Intermediate

A common approach to ester synthesis involves converting carboxylic acids to acid chlorides, followed by methanol treatment. ChemicalBook outlines this method for methyl 2-chloro-6-methylpyridine-4-carboxylate, which can be adapted for the hydroxylated derivative.

Stepwise Synthesis

  • Acid Chloride Formation :

    • React 2-chloro-6-hydroxy-4-pyridinecarboxylic acid with oxalyl chloride in dichloromethane.
    • Conditions: 1:1.5 molar ratio of acid to oxalyl chloride, stirred for 2 hours at room temperature.
  • Esterification :

    • Add methanol to the acid chloride intermediate.
    • Stir for 1 hour, then evaporate solvents to isolate the ester.

This method yields high-purity esters (>99% by HPLC) but requires access to the hydroxylated carboxylic acid precursor, which may involve oxidation or hydroxylation of methyl-substituted intermediates.

Chlorination and Demethylation Strategies

WO2013175397A1 describes a pathway for introducing chlorine and hydroxyl groups via protective group chemistry. While developed for cyclopentyl-substituted analogs, the strategy is applicable to methyl 2-chloro-6-hydroxy-4-pyridinecarboxylate.

Protective Group Approach

  • Methylation of Hydroxyl :

    • Protect position 6 as a methoxy group using trimethylorthoformate and sulfuric acid in methanol.
    • Conditions: Reflux at 60–65°C for 20–25 hours.
  • Chlorination at Position 2 :

    • Treat the methoxy-protected intermediate with phenylphosphonic dichloride at 120–140°C.
  • Demethylation :

    • Remove the methoxy group using boron tribromide (BBr₃) in dichloromethane at −78°C to 0°C.

This method ensures regioselective chlorination and hydroxylation but requires careful handling of air-sensitive reagents.

Direct Hydroxylation of Chlorinated Precursors

Patent CN102010367A highlights the oxidation of methyl-substituted pyridines to carboxylic acids using potassium permanganate (KMnO₄). Adapting this for hydroxylation:

Oxidation-Hydroxylation Pathway

  • Oxidation of Methyl Group :

    • React 2-chloro-6-methyl-4-pyridinecarboxylate with KMnO₄ in aqueous acidic conditions.
    • Conditions: Heating at 80–100°C for 4–6 hours.
  • Reduction to Hydroxyl :

    • Reduce the intermediate ketone or carboxylic acid to a hydroxyl group using sodium borohydride (NaBH₄) or catalytic hydrogenation.

This route is speculative but aligns with known pyridine functionalization chemistry.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield (%)
Palladium Carbonylation High selectivity, one-pot synthesis Requires specialized equipment 70–85
Acid Chloride Route High purity, scalable Dependent on precursor availability >90
Protective Group Regioselective functionalization Multi-step, sensitive reagents 60–75
Oxidation-Hydroxylation Utilizes simple reagents Low selectivity, side reactions 40–55

Chemical Reactions Analysis

4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiourea. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structural analogs differ in substituent type, position, and ester groups. Key examples include:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester (Target) C₈H₇ClNO₃ 2-Cl, 6-OH, 4-COOCH₃ ~200.60 High polarity due to OH and Cl
Ethyl 2-chloro-6-methylpyridine-4-carboxylate C₉H₁₀ClNO₂ 2-Cl, 6-CH₃, 4-COOCH₂CH₃ 199.63 Lipophilic methyl group enhances membrane permeability
4-Pyridinecarboxylic acid, 2-bromo-3-fluoro-, methyl ester C₇H₅BrFNO₂ 2-Br, 3-F, 4-COOCH₃ 242.02 Halogenated derivatives for enhanced reactivity
Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate C₁₀H₁₃N₂O₃ 2-OCH₃, 6-NHCH₃, 3-COOCH₃ 209.22 Methoxy and methylamino groups modulate electronic effects

Key Observations :

  • Steric Effects : Bulky groups (e.g., ethyl ester in Ethyl 2-chloro-6-methylpyridine-4-carboxylate) may hinder interactions in biological systems.
  • Electronic Effects : Electron-withdrawing groups (Cl, Br) enhance electrophilicity, while electron-donating groups (OCH₃, NHCH₃) alter resonance stabilization .
Antioxidant Potential

While direct data on the target compound is lacking, structurally related pyridinecarboxylic acid derivatives exhibit antioxidant properties. For example:

  • Diphenyltin derivative 5 (from 4-pyridinecarboxylic acid analogs) showed DPPH radical scavenging activity comparable to vitamin C at 20 μg/mL .
  • Hydroxyl groups in the target compound may contribute to similar radical scavenging, akin to phenolic antioxidants .

Biological Activity

4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester (CAS No. 6937-04-8) is a pyridine derivative with significant biological activity. This compound is characterized by a pyridine ring substituted with a carboxylic acid group, a chlorine atom, a hydroxyl group, and a methyl ester group. Its unique structure allows for various interactions with biological systems, making it an important compound in medicinal chemistry and pharmacology.

  • IUPAC Name : Methyl 2-chloro-6-hydroxy-4-pyridinecarboxylate
  • Molecular Formula : C7H6ClNO3
  • Molecular Weight : 189.58 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity, leading to various physiological effects.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. It has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Inhibition of COX enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain.

Anticancer Potential

The compound’s ability to interact with cellular receptors suggests potential anticancer properties. Analogous compounds have been reported to exhibit selective cytotoxicity towards cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Cyclooxygenase Inhibition : A study highlighted the structure-activity relationship (SAR) of pyridine derivatives, revealing that modifications at the 2 and 6 positions significantly enhance COX inhibition. The methyl ester group was found to be crucial for maintaining the compound's bioactivity.
  • Antimicrobial Screening : Research conducted on related pyridine derivatives indicated promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the chlorine atom was noted to enhance this activity.
  • Anticancer Studies : In vitro studies demonstrated that certain pyridine derivatives could induce apoptosis in cancer cell lines. The mechanism involved mitochondrial dysfunction and activation of caspases.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
Picolinic AcidPicolinic AcidModerate COX inhibitionLacks chlorine substitution
Nicotinic AcidNicotinic AcidAnti-inflammatory propertiesDifferent substitution pattern
Isonicotinic AcidIsonicotinic AcidAntimicrobial activityLacks hydroxyl group

Q & A

Q. What are the recommended synthetic routes for 4-pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester, and how can reaction conditions be optimized?

The synthesis typically involves multi-step functionalization of pyridine derivatives. A common approach includes:

  • Step 1 : Condensation of substituted pyridine precursors (e.g., 2-chloro-6-hydroxypyridine) with methanol under acidic catalysis to form the ester moiety.
  • Step 2 : Halogenation or oxidation to introduce the chloro and hydroxy groups, using reagents like POCl₃ or H₂O₂ under controlled temperatures (0–5°C to prevent side reactions).
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
  • Catalysts : Palladium or copper catalysts may enhance regioselectivity in halogenation steps .

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

  • Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) or silica gel chromatography. Monitor purity via TLC (Rf ~0.3 in 1:1 hexane/EtOAc).
  • Characterization :
    • NMR (¹H/¹³C): Confirm ester carbonyl (~165–170 ppm in ¹³C NMR) and chloro/hydroxy substituents.
    • HPLC-MS : ESI+ mode for molecular ion detection (expected [M+H]⁺ ~201.5 g/mol).
    • FT-IR : Ester C=O stretch (~1720 cm⁻¹) and O-H stretch (~3200 cm⁻¹ for hydroxy group) .

Q. What are the stability considerations and recommended storage conditions?

  • Stability : Susceptible to hydrolysis under acidic/basic conditions. The ester group may degrade in humid environments.
  • Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C. Avoid exposure to light, moisture, and oxidizing agents .

Advanced Research Questions

Q. How do electronic effects of the chloro and hydroxy substituents influence reactivity in cross-coupling reactions?

The chloro group acts as an electron-withdrawing substituent, directing electrophilic substitution to the para position. The hydroxy group (when deprotonated) can activate adjacent positions via resonance. For Suzuki-Miyaura couplings:

  • Use Pd(PPh₃)₄ catalyst with aryl boronic acids in THF/H₂O (80°C, 12h).
  • Monitor regioselectivity using DFT calculations (e.g., Gaussian09) to predict reactive sites .

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point)?

  • Cross-validation : Compare experimental data (e.g., DSC for melting point) with computational predictions (ChemAxon, ACD/Labs).
  • Solubility testing : Use shake-flask method in buffered solutions (pH 2–10) to assess pH-dependent behavior.
  • Reference standards : Cross-check with NIST Chemistry WebBook data for analogous pyridine esters .

Q. What toxicological risks are associated with this compound, and what safety protocols are critical during handling?

  • Acute toxicity : LD₅₀ (oral, rat) data suggest moderate toxicity (≥300 mg/kg). Use PPE (nitrile gloves, FFP2 respirators) in fume hoods.
  • Carcinogenicity : Potential mutagenicity (Ames test recommended). Follow OSHA guidelines for exposure limits (<0.1% concentration in lab air) .

Q. What strategies enable selective modification of the ester group for derivatization?

  • Hydrolysis : React with LiOH in THF/H₂O (0°C, 2h) to yield carboxylic acid.
  • Aminolysis : Use primary amines (e.g., benzylamine) in DMF (60°C, 6h) to form amides.
  • Click chemistry : Introduce azide groups via tosylation (TsCl, Et₃N) followed by NaN₃ substitution .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Docking studies : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450).
  • ADMET prediction : SwissADME for bioavailability, LogP (~2.1), and blood-brain barrier permeability .

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

  • UPLC-MS/MS : MRM mode for quantifying residual solvents (DMF, toluene) and intermediates.
  • ICP-MS : Detect heavy metal catalysts (e.g., Pd <10 ppm) .

Q. How does the compound’s hygroscopicity impact formulation in drug delivery systems?

  • Lyophilization : Prepare stable lyophilized powders with cryoprotectants (trehalose, mannitol).
  • Microencapsulation : Use PLGA nanoparticles (solvent evaporation method) to mitigate hydrolysis .

Methodological Notes

  • Synthetic reproducibility : Always validate reaction yields across ≥3 independent batches.
  • Data reporting : Include detailed NMR splitting patterns (e.g., J-values for pyridine protons).
  • Ethical compliance : Adhere to ICH Q3A guidelines for impurity profiling in preclinical studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester
Reactant of Route 2
Reactant of Route 2
4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester

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